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Compound of Interest

Compound Name: Beta-Carotene

Cat. No.: B1666861

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the extraction of
beta-carotene from various natural sources using supercritical fluid extraction (SFE) with
carbon dioxide (SC-CO2).

Introduction

Beta-carotene, a prominent member of the carotenoid family, is a precursor to vitamin A and a
potent antioxidant, making it a valuable compound in the pharmaceutical, nutraceutical, and
food industries.[1][2] Supercritical fluid extraction (SFE) using carbon dioxide (SC-CO2) has
emerged as a green and efficient alternative to traditional solvent extraction methods for
isolating beta-carotene.[3] This technology offers several advantages, including the use of a
non-toxic, non-flammable, and inexpensive solvent (CO2), mild operating temperatures that
prevent degradation of heat-sensitive compounds like beta-carotene, and the ability to
selectively tune the solvent power by modifying pressure and temperature.[3][4]

Principle of Supercritical Fluid Extraction

Supercritical fluids exist at temperatures and pressures above their critical point, where they
exhibit properties of both liquids and gases. Supercritical CO2, for instance, has liquid-like
density and solvating power, coupled with gas-like viscosity and diffusivity. This unique
combination allows for efficient penetration into the sample matrix and effective dissolution of
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target analytes like beta-carotene. The solvating power of SC-CO2 can be precisely controlled
by adjusting the pressure and temperature, which in turn alters its density.[4]

Experimental Protocols

The following protocols are generalized from various studies on the SFE of beta-carotene.
Specific parameters may need to be optimized depending on the raw material and the desired
purity of the extract.

Sample Preparation

Proper sample preparation is crucial for efficient extraction. The primary goals are to increase
the surface area for contact with the supercritical fluid and to reduce the moisture content,
which can hinder extraction efficiency.

o Raw Materials: Common sources include carrots (Daucus carota L.), microalgae (Dunaliella
salina, Synechococcus sp.), pumpkin (Cucurbita spp.), and ripe bitter melon pericarp.[1][2][3]

[5][6]
e Pre-treatment:

o Drying: Raw materials should be dried to a low moisture content (e.g., <10%). Methods
include freeze-drying or tray drying at a controlled temperature (e.g., 40°C for 48 hours for
carrots).[2][3]

o Grinding: The dried material should be ground into a fine powder to increase the surface
area. A smaller particle size generally leads to higher extraction yields.[3]

o Homogenization: Homogenizing the sample prior to extraction can significantly improve
the recovery of carotenoids.[7]

Supercritical Fluid Extraction (SFE) Procedure

The following is a general procedure for SFE of beta-carotene using a laboratory-scale SFE
system.

Equipment:
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Supercritical Fluid Extractor (e.g., Speed SFE)
High-pressure CO2 pump

Extraction vessel

Back-pressure regulator

Collection vessel

Heating/cooling system for temperature control
Methodology:

Loading: Accurately weigh the prepared sample (e.g., 30 g of ground carrot powder) and
load it into the extraction vessel.[2]

Assembly: Place the loaded vessel into the SFE system and ensure all connections are

secure.

Heating: Set the desired extraction temperature for the oven or heating jacket surrounding
the extraction vessel.

Pressurization: Pump liquid CO2 into the system. The CO2 will be heated and compressed
to the desired supercritical state (pressure and temperature).

Extraction Modes:

o Static Extraction: Allow the pressurized SC-CO2 to remain in contact with the sample for a
specific period (e.g., 30 minutes) to allow for equilibration and solubilization of beta-
carotene.[7]

o Dynamic Extraction: Continuously flow SC-CO2 through the extraction vessel at a set flow
rate (e.g., 2.0 L/min) for a defined duration (e.g., up to 6 hours).[2] A combination of static
and dynamic modes can be employed for optimal recovery.[7]

Depressurization and Collection: The SC-CO2, now containing the dissolved beta-carotene,
passes through a back-pressure regulator where the pressure is reduced. This causes the
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CO2 to return to its gaseous state, and its solvating power drops significantly, leading to the
precipitation of the beta-carotene extract in the collection vessel.

o Post-Processing: If a co-solvent is used, it may need to be removed from the extract, for
instance, by using a nitrogen stream.[1] The collected extract, typically a red-orange oil, can
then be quantified for beta-carotene content using methods like HPLC.[8]

Data Presentation: SFE Parameters and Yields

The efficiency of beta-carotene extraction is highly dependent on several key parameters. The
following tables summarize quantitative data from various studies.

Table 1: Influence of Pressure and Temperature on Beta-
Carotene Yield from Carrots

Beta-
Temperatur  Pressure CO2 Flow Extraction
. ) Carotene Reference
e (°C) (MPa) Rate (L/min) Time (h) .
Yield
Increased
40 30 2.0 upto 6 o [2]
with time
Increased
50 35 2.0 upto 6 o [2]
with time
Increased
55 40 2.0 upto 6 o [2]
with time
Maximum
45 35 2.0 upto 6 ) [2]
Yield
40 27.6 - 4 171.7 pglg [9]
55 41.3 - 4 386.6 pg/g [9]
70 55.1 - 4 - [9]

Note: The yield of beta-carotene generally increases with both pressure and temperature up to
an optimal point.[2]

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b1666861?utm_src=pdf-body
https://docta.ucm.es/rest/api/core/bitstreams/a45d30af-b561-4953-8bdc-b7f0eeaef942/content
https://www.benchchem.com/product/b1666861?utm_src=pdf-body
https://www.semanticscholar.org/paper/SUPERCRITICAL-CO-2-EXTRACTION-OF-CAROTENOIDS-FROM-Sun/d2138dafab6758cc1534e289c09bafb6e9bce045
https://www.benchchem.com/product/b1666861?utm_src=pdf-body
https://www.benchchem.com/product/b1666861?utm_src=pdf-body
https://www.benchchem.com/product/b1666861?utm_src=pdf-body
https://www.scirp.org/journal/paperinformation?paperid=19068
https://www.scirp.org/journal/paperinformation?paperid=19068
https://www.scirp.org/journal/paperinformation?paperid=19068
https://www.scirp.org/journal/paperinformation?paperid=19068
https://www.researchgate.net/publication/237257522_SUPERCRITICAL_CO2_EXTRACTION_OF_CAROTENOIDS_FROM_CARROTS_AND_EVALUATION_OF_PRODUCTS
https://www.researchgate.net/publication/237257522_SUPERCRITICAL_CO2_EXTRACTION_OF_CAROTENOIDS_FROM_CARROTS_AND_EVALUATION_OF_PRODUCTS
https://www.researchgate.net/publication/237257522_SUPERCRITICAL_CO2_EXTRACTION_OF_CAROTENOIDS_FROM_CARROTS_AND_EVALUATION_OF_PRODUCTS
https://www.benchchem.com/product/b1666861?utm_src=pdf-body
https://www.scirp.org/journal/paperinformation?paperid=19068
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Table 2: Effect of Co-solvents on Beta-Carotene
Extraction

The addition of a co-solvent, such as ethanol, can significantly enhance the extraction

efficiency of beta-carotene by increasing the polarity of the supercritical fluid.

Co- Yield
Source Co- Pressure = Temperat Referenc
. solvent Improve
Material solvent (MPa) ure (K) e
Conc. ment
25 g/kg
_ (with
Dunaliella 5% (mass
) Ethanol ) 20 318.15 ethanol) [1]
salina fraction)
vs. 6 g/kg
(pure CO2)
Necessary
for
Vegetables  Ethanol - ~34.2 313.15 ) [7]
optimum
recovery
Yield
Synechoco increased
Ethanol 15% - [5]
Cccus sp. from 76.1%
to 87.0%
High total
Carrot carotenoid
Ethanol 15.5% (v/iv) 35 332.15 [10]
Peels recovery
(>90%)

Note: Ethanol is often predicted and confirmed to be an effective co-solvent for beta-carotene

extraction.[1]

Table 3: Optimized SFE Conditions for Beta-Carotene
from Various Sources
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Pressur
Temper CcO2 .
Source e Co- Extracti Key Referen
. ature Flow ] T
Material (bar/MP solvent onTime Finding ce
(°C) Rate
a)
Equilibriu

Tray m

Dried 45 35 MPa 2.0 L/min  None 6h reached [2]

Carrots at6
hours.

Canola
oil as a

Freeze- 5% )

) . continuo

dried 70 55.1 MPa 2 L/min Canola 4 h [9]
us co-

Carrots 0]] )
solvent is
efficient.

Over

Dunaliell 10% 90%

_ 70 500 bar - - _ [11]

a salina Ethanol pigment
recovery.
Enzyme
treatment

Ripe prior to

Bitter 35 _ SFE

70 390 bar ] - 190 min ] [6]

Melon mL/min yielded

Pericarp 90.12%
beta-
carotene.
Optimize
d general
model for

Carrot ) 15.5% ] )

59 350 bar 15 g/min 30 min carotenoi  [10]

Peels Ethanol )
extractio
n.
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Visualizations
Experimental Workflow for SFE of Beta-Carotene
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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